molecular formula C10H12ClNO3 B11875340 Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate CAS No. 1346707-69-4

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate

Cat. No.: B11875340
CAS No.: 1346707-69-4
M. Wt: 229.66 g/mol
InChI Key: KMIBSGPDMJHVMB-UHFFFAOYSA-N
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Description

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is a chemical compound with the molecular formula C10H12ClNO3. It is characterized by the presence of a chloropyridine ring attached to an ethyl propanoate moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves the reaction of 4-chloropyridine-2-ol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ether linkage and the chloropyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is unique due to its specific ether linkage and chloropyridine moiety, which confer distinct chemical and biological properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

CAS No.

1346707-69-4

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 3-(4-chloropyridin-2-yl)oxypropanoate

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3

InChI Key

KMIBSGPDMJHVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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